molecular formula C10H16ClN B13848001 S-(+)-Methamphetamine-d3 Hydrochloride

S-(+)-Methamphetamine-d3 Hydrochloride

Cat. No.: B13848001
M. Wt: 188.71 g/mol
InChI Key: TWXDDNPPQUTEOV-JSHATPSWSA-N
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Description

S-(+)-Methamphetamine-d3 Hydrochloride: is a deuterated form of methamphetamine, a potent central nervous system stimulant. The deuterium atoms replace the hydrogen atoms in the molecule, which can be useful in various scientific studies, particularly in pharmacokinetics and metabolic research. This compound is often used as an internal standard in mass spectrometry due to its stability and distinct mass difference from non-deuterated methamphetamine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(+)-Methamphetamine-d3 Hydrochloride typically involves the reduction of ephedrine or pseudoephedrine. The deuterated form can be synthesized by using deuterated reagents in the reduction process. One common method involves the use of lithium aluminum deuteride (LiAlD4) as a reducing agent .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure the purity and yield of the deuterated product. The use of high-purity deuterated reagents and solvents is crucial in industrial settings to maintain the integrity of the deuterium labeling .

Chemical Reactions Analysis

Types of Reactions: S-(+)-Methamphetamine-d3 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: S-(+)-Methamphetamine-d3 Hydrochloride is used as an internal standard in mass spectrometry to study the pharmacokinetics and metabolism of methamphetamine. Its distinct mass difference allows for accurate quantification in complex biological matrices .

Biology: In biological research, this compound helps in tracing the metabolic pathways of methamphetamine in various organisms. It is also used in studies involving the interaction of methamphetamine with different biological targets .

Medicine: In medical research, this compound is used to understand the pharmacodynamics of methamphetamine. It aids in the development of therapeutic interventions for methamphetamine addiction and related disorders .

Industry: In the pharmaceutical industry, this compound is used in the development and quality control of methamphetamine-based medications. Its stability and distinct mass make it an ideal internal standard for analytical methods .

Comparison with Similar Compounds

Uniqueness: S-(+)-Methamphetamine-d3 Hydrochloride is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The deuterium atoms increase the stability of the compound and allow for precise tracking in metabolic studies. This makes it an invaluable tool in both pharmacokinetic and pharmacodynamic research .

Properties

Molecular Formula

C10H16ClN

Molecular Weight

188.71 g/mol

IUPAC Name

(2S)-1-phenyl-N-(trideuteriomethyl)propan-2-amine;hydrochloride

InChI

InChI=1S/C10H15N.ClH/c1-9(11-2)8-10-6-4-3-5-7-10;/h3-7,9,11H,8H2,1-2H3;1H/t9-;/m0./s1/i2D3;

InChI Key

TWXDDNPPQUTEOV-JSHATPSWSA-N

Isomeric SMILES

[2H]C([2H])([2H])N[C@@H](C)CC1=CC=CC=C1.Cl

Canonical SMILES

CC(CC1=CC=CC=C1)NC.Cl

Origin of Product

United States

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